molecular formula C14H15NO2S B12151087 N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

Cat. No.: B12151087
M. Wt: 261.34 g/mol
InChI Key: HWEMBMPVENCHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a compound that features a thiophene ring substituted with dimethyl groups and a benzamide moiety with a methoxy group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide substituted thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H15NO2S/c1-9-8-13(18-10(9)2)15-14(16)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)

InChI Key

HWEMBMPVENCHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.